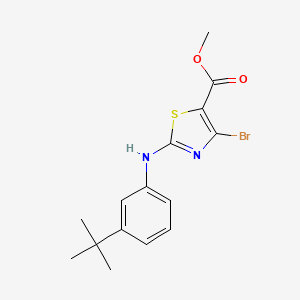
N-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)benzamide is a synthetic organic compound that features a bromophenyl group attached to a tetrahydropyran ring, which is further connected to a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)benzamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced forms of the original compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Applications De Recherche Scientifique
N-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)benzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)-N-[2-(tetrahydro-2H-pyran-4-ylsulfanyl)ethyl]acetamide
- 2-(4-Bromophenoxy)tetrahydropyran
- 4-(4-Bromophenoxy)tetrahydro-2H-pyran
Uniqueness
N-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydropyran ring provides stability and rigidity, while the bromophenyl and benzamide groups contribute to its reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H18BrNO2 |
|---|---|
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
N-[2-(4-bromophenyl)oxan-4-yl]benzamide |
InChI |
InChI=1S/C18H18BrNO2/c19-15-8-6-13(7-9-15)17-12-16(10-11-22-17)20-18(21)14-4-2-1-3-5-14/h1-9,16-17H,10-12H2,(H,20,21) |
Clé InChI |
KBFLYSVZXMRHKW-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CC1NC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11814625.png)
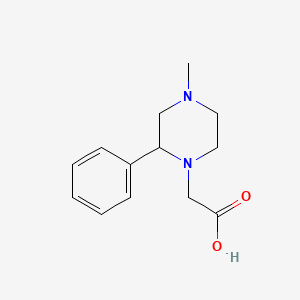

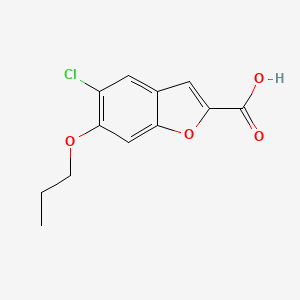

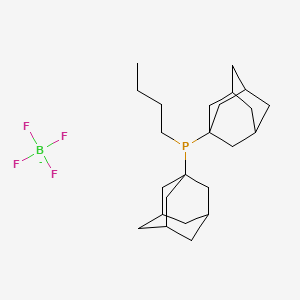
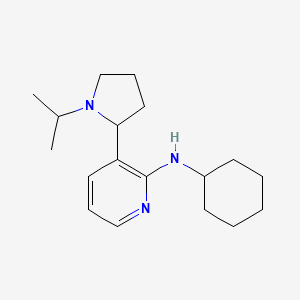



![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11814697.png)

